3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a piperidine ring conjugated to a benzyl group, along with an indole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be introduced through catalytic hydrogenation of a pyridine precursor . The final step involves the coupling of the benzylpiperidine moiety with the indole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular signaling pathways. For example, it may inhibit monoamine oxidase, thereby increasing the levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar piperidine ring structure, known for its use as a monoamine releasing agent.
Indole Derivatives: Compounds containing the indole moiety, which are known for their diverse biological activities.
Uniqueness
3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is unique due to its combination of the piperidine and indole moieties, which may confer distinct pharmacological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H30N4O3 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C26H30N4O3/c1-28-22-15-24(33-3)23(32-2)14-20(22)21-16-27-30(26(31)25(21)28)17-29-11-9-19(10-12-29)13-18-7-5-4-6-8-18/h4-8,14-16,19H,9-13,17H2,1-3H3 |
InChI Key |
ASTODWZRVDPZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCC(CC4)CC5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
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